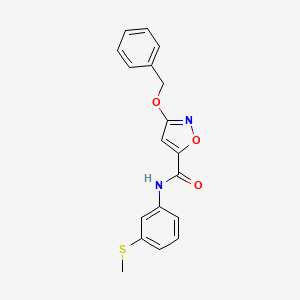

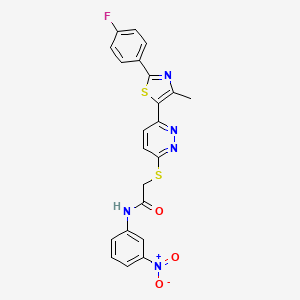

![molecular formula C19H12F3N5O B2494066 6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile CAS No. 1274948-19-4](/img/structure/B2494066.png)

6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest falls within the realm of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. Pyrimidines, including the specified compound, are crucial in the synthesis of compounds with potential therapeutic uses due to their structural similarity to nucleotides.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions (MCRs), which allow for the efficient construction of complex molecules from simpler precursors. For example, one-pot reactions involving malononitrile, aromatic aldehydes, and guanidine hydrochloride in aqueous media have been utilized for synthesizing diamino pyrimidine derivatives under environmentally friendly conditions (Deshmukh et al., 2008). Microwave-assisted synthesis is another efficient method for preparing triazolo[4,3-a]pyrimidine derivatives, indicating the versatility and adaptability of pyrimidine synthesis techniques (Divate & Dhongade-Desai, 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be extensively analyzed through computational methods, including molecular docking studies. These studies help in understanding the interaction between synthesized compounds and biological targets, predicting the potential biological activity of new compounds. For instance, molecular docking studies have been used to predict the affinity of pyrimidine derivatives towards CDK4 protein, providing insights into their possible therapeutic applications (Holam et al., 2022).

Chemical Reactions and Properties

Pyrimidine derivatives can undergo various chemical reactions, transforming into fused heterocyclic systems with potential biocidal properties. The versatility of these compounds is highlighted by their ability to react and form new heterocyclic structures with diverse biological activities (Youssef & Omar, 2007).

Scientific Research Applications

Synthesis and Biological Properties

- A study detailed the synthesis of related pyrimidine derivatives and evaluated their antifungal and antibacterial properties, finding some to possess excellent biocidal properties (Youssef & Omar, 2007).

- Another research focused on the efficient microwave-assisted synthesis of triazolopyrimidine carbonitrile derivatives, identifying promising anticonvulsant agents among them (Divate & Dhongade-Desai, 2014).

- Pyrazolopyrimidine derivatives were synthesized and their antibacterial activity was evaluated in a study, demonstrating their potential in this field (Rostamizadeh et al., 2013).

Molecular Docking and Synthesis

- Research on the synthesis of substituted pyrimidine derivatives included molecular docking studies, revealing certain compounds with high affinity for CDK4 protein, suggesting potential therapeutic applications (Holam, Santhoshkumar, & Killedar, 2022).

Synthesis of Fused Pyrimidine Derivatives

- Fused pyrimidine derivatives have been synthesized, showing significant antibacterial activity, indicating their potential use in antimicrobial treatments (Waghmare et al., 2012).

- Another study synthesized various pyrimidine derivatives and assessed their antifungal activity, highlighting the potential of these compounds in antifungal therapies (Hanafy, 2011).

Antimicrobial Activity Screening

- A study synthesized pyrimidine carbonitrile derivatives and conducted antimicrobial activity screening against various bacterial and fungal strains, finding some compounds with effective antibacterial properties (Bhat & Begum, 2021).

properties

IUPAC Name |

6-amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3N5O/c20-19(21,22)13-6-4-5-12(9-13)11-25-16-15(10-23)26-18(28)27(17(16)24)14-7-2-1-3-8-14/h1-9,11H,24H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXZQECRMORUAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=NC2=O)C#N)N=CC3=CC(=CC=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-butyl-5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2493983.png)

![N-Cycloheptyl-N-[(3-ethyl-1-methylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2493989.png)

![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)

![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)

![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)

![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)